molecular formula C8H13BrN2O2 B2910331 1-(4-acetyl-1-piperazinyl)-2-bromo-Ethanone CAS No. 330809-39-7

1-(4-acetyl-1-piperazinyl)-2-bromo-Ethanone

Cat. No.: B2910331
CAS No.: 330809-39-7
M. Wt: 249.108
InChI Key: WURSUKHWYZCOLH-UHFFFAOYSA-N
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Description

1-(4-acetyl-1-piperazinyl)-2-bromo-Ethanone: is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of an acetyl group at the 1-position and a bromoacetyl group at the 4-position of the piperazine ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-acetyl-1-piperazinyl)-2-bromo-Ethanone typically involves the reaction of piperazine with acetyl chloride and bromoacetyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Step 1: Piperazine reacts with acetyl chloride to form 1-acetylpiperazine.

    Step 2: 1-acetylpiperazine is then reacted with bromoacetyl chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-acetyl-1-piperazinyl)-2-bromo-Ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The acetyl and bromoacetyl groups can undergo oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common nucleophiles such as amines, thiols, and alcohols can be used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives.

Scientific Research Applications

Chemistry: 1-(4-acetyl-1-piperazinyl)-2-bromo-Ethanone is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological and medical research, this compound is used to develop new pharmaceuticals. Piperazine derivatives are known for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-acetyl-1-piperazinyl)-2-bromo-Ethanone is primarily based on its ability to interact with biological molecules. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the development of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

    1-Acetyl-4-(4-hydroxyphenyl)piperazine: This compound has a hydroxyphenyl group instead of a bromoacetyl group, which alters its reactivity and biological activity.

    1,1’-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one): This compound has two chloroacetyl groups, making it more reactive in substitution reactions.

Uniqueness: 1-(4-acetyl-1-piperazinyl)-2-bromo-Ethanone is unique due to the presence of both acetyl and bromoacetyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-bromoethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O2/c1-7(12)10-2-4-11(5-3-10)8(13)6-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURSUKHWYZCOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330809-39-7
Record name 1-(4-acetyl-1-piperazinyl)-2-bromo-ethanone
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